Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A stirred solution of the precursor compound is heated to reflux under an N2 atmosphere . The synthesized compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is determined by various spectroscopic techniques. The compound has a molecular weight of 218.21 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reactions are characterized by the formation of new compounds with promising neuroprotective and anti-inflammatory properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate and its derivatives have been explored in various synthetic and antimicrobial studies. For instance, a study by Ravindra et al. (2008) involved converting ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various compounds through a series of reactions including treatment with carbon disulphide, methylation, and condensation with hydrazine hydrate. These compounds were then screened for their antimicrobial activity, showcasing the potential of this compound derivatives in antimicrobial applications (Ravindra, Vagdevi, & Vaidya, 2008).
Antiviral Evaluation
Another area of application is in antiviral research, where derivatives of this compound have been synthesized and evaluated for their antiviral properties. Robins et al. (2007) employed Sonogashira coupling strategies to create new furo[2,3-d]pyrimidin-2(3H)-one (FuPyrm) 2'-deoxynucleoside analogues. These compounds were tested against a range of DNA and RNA viruses, including varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), in cell cultures to determine their inhibitory potency, highlighting the potential of this compound derivatives as antiviral agents (Robins, Nowak, Rajwanshi, Miranda, Cannon, Peterson, Andrei, Snoeck, De Clercq, & Balzarini, 2007).
Computational Studies and Characterization
This compound derivatives have also been subject to computational studies and characterization to understand their molecular properties and potential applications. Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and conducted spectroscopic analyses along with quantum chemical calculations. Their study provides insight into the molecular interactions and potential applications of these compounds in creating a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Multicomponent Synthesis
Furthermore, this compound derivatives have been synthesized using multicomponent reactions, as demonstrated by Suwito et al. (2017). Their study employed a one-pot multicomponent reaction to synthesize the title compound, showcasing the versatility and efficiency of such approaches in synthesizing complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).
Future Directions
Mechanism of Action
Target of Action
For instance, pyrimidine derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Similarly, furan derivatives have demonstrated antibacterial activity .
Mode of Action
Many pyrimidine and furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Many pyrimidine and furan derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Many pyrimidine and furan derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 6-(furan-2-yl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTNBQLVIQTEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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